molecular formula C15H13NO3 B12092796 3-Oxo-4-benzyl-3,4-dihydro-1H-pyrrolo [2,1-c] oxazine-6-methylal

3-Oxo-4-benzyl-3,4-dihydro-1H-pyrrolo [2,1-c] oxazine-6-methylal

Cat. No.: B12092796
M. Wt: 255.27 g/mol
InChI Key: UMCJKAAHDXLKRZ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

3-Oxo-4-benzyl-3,4-dihydro-1H-pyrrolo [2,1-c] oxazine-6-methylal undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into its reduced forms.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions typically involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-4-benzyl-3,4-dihydro-1H-pyrrolo [2,1-c] oxazine-6-methylal is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to act as an inhibitor in various biochemical pathways sets it apart from other similar compounds .

Biological Activity

The compound 3-Oxo-4-benzyl-3,4-dihydro-1H-pyrrolo [2,1-c] oxazine-6-methylal (CAS: 60026-28-0) is a novel alkaloid isolated from the fruits of Celastrus orbiculatus. Its unique structure and potential biological activities have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C15H13NO3
  • Molecular Weight : 255.28 g/mol
  • Purity : ≥98%
  • IUPAC Name : 4-benzyl-3-oxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde
  • CAS Number : 60026-28-0

Structural Representation

The structural formula can be represented as follows:

O C OC1 C CC2 CC CC C2 N3C1 CC C3C H O\text{O C OC1 C CC2 CC CC C2 N3C1 CC C3C H O}

Research indicates that This compound exhibits various biological activities, including:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
  • Anti-inflammatory Effects : Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated BV-2 cells. The IC50 values for these effects are significant, indicating strong anti-inflammatory properties.
  • Neuroprotective Properties : The ability to inhibit acetylcholinesterase (AChE) suggests potential applications in neurodegenerative diseases like Alzheimer's.

Cytotoxicity Assays

In vitro assays using the MTT method assessed the cytotoxic effects of the compound on various cell lines. The results indicated that at concentrations below 100 μM, there was no significant cytotoxicity observed (p > 0.05) .

Inhibition of Nitric Oxide Production

The compound's inhibitory effects on nitric oxide (NO) production were evaluated in LPS-stimulated BV-2 cells:

CompoundIC50 (μM)
This compound46.30
Other CompoundsVaries

The IC50 value indicates the concentration required to inhibit NO production by 50%, showcasing its effectiveness in reducing inflammatory responses.

Study on Anti-inflammatory Effects

A study published in MDPI explored the anti-inflammatory properties of several compounds derived from natural products. Among them, This compound exhibited one of the lowest IC50 values for TNF-α inhibition at 11.9 μM . This suggests that it could be a promising candidate for developing anti-inflammatory therapies.

Neuroprotective Potential

In another study focusing on neuroprotective agents, this compound was tested for its dual inhibitory activity against acetylcholinesterase and butyrylcholinesterase (BuChE). The findings indicated that it could potentially enhance cognitive function by preventing the breakdown of acetylcholine in neural pathways .

Properties

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

4-benzyl-3-oxo-1,4-dihydropyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde

InChI

InChI=1S/C15H13NO3/c17-9-12-6-7-13-10-19-15(18)14(16(12)13)8-11-4-2-1-3-5-11/h1-7,9,14H,8,10H2

InChI Key

UMCJKAAHDXLKRZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=C(N2C(C(=O)O1)CC3=CC=CC=C3)C=O

Origin of Product

United States

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